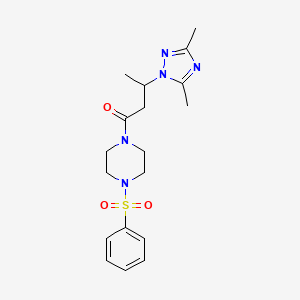
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with the benzenesulfonyl piperazine and triazole moieties have been studied for their anticancer properties . They are known to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is a promising mechanism for anticancer drugs . This compound could potentially be synthesized and screened for cytotoxic activity against various cancer cell lines.
Apoptosis Induction
The ability to induce apoptosis, or programmed cell death, is crucial in cancer treatment. Derivatives of this compound have been shown to induce apoptosis in breast cancer cells (BT-474), as evidenced by biological assays such as acridine orange/ethidium bromide staining . This suggests that the compound could be used to study apoptosis mechanisms in cancer cells.
Cell Cycle Arrest
Flow cytometric analysis has revealed that similar compounds can cause cell cycle arrest at the sub-G1 and G2/M phase . This is significant because disrupting the cell cycle can prevent cancer cells from proliferating, making it a valuable research application for this compound.
Drug-Like Properties and Molecular Modelling
In silico studies suggest that sulfonyl piperazine-integrated triazole conjugates possess drug-like properties. Molecular modelling studies have shown that these compounds can bind to the colchicine binding site of tubulin . This compound could be used to further explore drug design and molecular interactions in silico.
Antimicrobial Activity
Imidazole and triazole derivatives exhibit a broad range of biological activities, including antimicrobial properties . Research into the antimicrobial potential of this compound could lead to the development of new antibacterial and antifungal agents.
Tuberculosis Treatment
Compounds with structural similarities have been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis . This compound could be synthesized and tested for its efficacy in treating tuberculosis.
Chemotherapeutic Value
Heterocyclic compounds like this one are known for their high chemotherapeutic values. They can act as a remedy for the development of novel drugs to treat infectious diseases . This compound could be part of research aimed at discovering new chemotherapeutic agents.
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14(23-16(3)19-15(2)20-23)13-18(24)21-9-11-22(12-10-21)27(25,26)17-7-5-4-6-8-17/h4-8,14H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMBREJNNVDYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2899874.png)
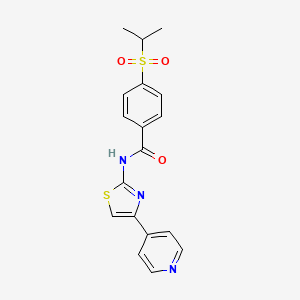
![N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2899877.png)
![1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2899881.png)
![N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2899882.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2899885.png)
![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2899887.png)
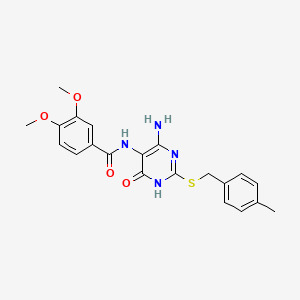
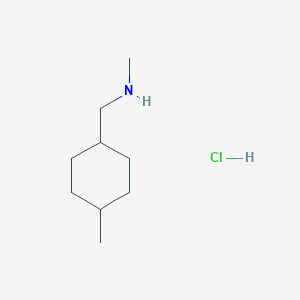
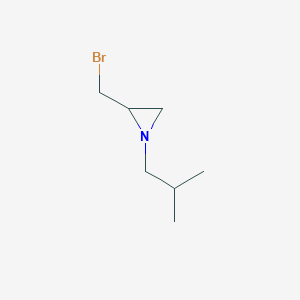
![N-benzyl-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899892.png)
![1-(2,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2899893.png)
![[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol](/img/structure/B2899894.png)